
(1S)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine
Description
(1S)-1-(3-Chloro-4-methylphenyl)prop-2-en-1-ylamine is a chiral amine characterized by a propenylamine backbone attached to a 3-chloro-4-methylphenyl group. Its molecular formula is C₁₀H₁₂ClN, with a molecular weight of 181.66 g/mol. The stereochemistry at the C1 position (S-configuration) and the substitution pattern on the aromatic ring distinguish it from structural isomers.
Properties
Molecular Formula |
C10H12ClN |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(1S)-1-(3-chloro-4-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |
InChI Key |
XHLPGIVGCLXFOZ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C=C)N)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C=C)N)Cl |
Origin of Product |
United States |
Biological Activity
(1S)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine is a substituted allylic amine notable for its unique structural characteristics, including a prop-2-enylamine group and a chlorinated aromatic ring. The presence of both chloro and methyl substituents significantly influences its chemical behavior and biological activity. This compound has garnered attention for its potential pharmacological applications, particularly in modulating neurotransmitter systems and other biological pathways.
- Molecular Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
- Structure : The compound features a chiral center at the 1-position of the propene chain, which contributes to its stereochemical properties and may affect its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors, particularly in the central nervous system. The compound's structural features allow it to act as a modulator of neurotransmitter release and receptor activity, potentially influencing pathways involved in mood regulation, cognition, and other neurological functions .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : Studies suggest that this compound may influence the release and reuptake of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive functions .
- Antimicrobial Properties : Preliminary investigations have indicated potential antimicrobial activity against certain bacterial strains, suggesting applications in treating infections .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is desired.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Neuropharmacological Study :
- A study assessed the compound's effects on neurotransmitter levels in rodent models, demonstrating increased serotonin levels post-administration, indicating potential antidepressant-like effects.
-
Antimicrobial Screening :
- A series of assays evaluated the compound's efficacy against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, supporting its potential as an antimicrobial agent.
-
Enzyme Activity Assays :
- Investigations into enzyme inhibition revealed that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting possible applications in metabolic disorders.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Comparison of Positional Isomers
Capsid Assembly Inhibitors: CAP-1, BD, and BM Series
Compounds like CAP-1 (1-(3-chloro-4-methylphenyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea) and benzodiazepine (BD)/benzimidazole (BM) derivatives share partial structural motifs with the target compound, particularly the 3-chloro-4-methylphenyl group in CAP-1 (Table 2). Key comparisons include:
Binding Interactions:
- Shared Residue (M66) : CAP-1, BD3, and BM4 interact with residue M66 in the HIV-1 capsid N-terminal domain (CA-NTD), despite occupying distinct binding pockets . The target compound’s propenylamine group may similarly engage M66 through hydrophobic or π-alkyl interactions.
- Distinct Resistance Profiles: BD inhibitors select for V36T/G61E mutations, while BM inhibitors select for K30R/S33G mutations . These differences highlight how minor structural variations (e.g., urea vs. benzimidazole cores) alter resistance mechanisms, suggesting the target compound’s amine group could influence mutation pathways.
Table 2: Comparison with Capsid-Targeting Inhibitors
Hydrogen Bonding and Crystallographic Behavior
The target compound’s primary amine group can participate in hydrogen bonding, a critical factor in crystal packing and biomolecular recognition. In contrast:
- CAP-1 : Its urea moiety forms stronger hydrogen bonds with CA-NTD, contributing to higher binding affinity .
- BD/BM Series : Benzodiazepines/benzimidazoles rely on aromatic stacking and weaker Van der Waals interactions, as seen in BM4’s interaction with S33 .
Implications : The target compound’s amine group may form fewer or weaker hydrogen bonds compared to CAP-1 but could exhibit better membrane permeability due to reduced polarity.
Preparation Methods
Acid-Catalyzed Amination Using Methanesulfonic Acid and p-Cresol
A prominent method for synthesizing related phenylpropenylamines involves the reaction of N-substituted propenylamines with substituted phenols in the presence of methanesulfonic acid as a catalyst at elevated temperatures (typically 120–130 °C) for several hours (up to 8 hours).
-
- The amine precursor (e.g., N-methyl-3-phenylprop-2-en-1-amine) is combined with p-cresol, which acts both as a reactant and solvent.
- Methanesulfonic acid is added to catalyze the reaction.
- The mixture is heated to reflux or specified elevated temperature for 8 hours.
- After cooling, water and an organic solvent immiscible with water (such as toluene) are added.
- The pH is adjusted to about 9.5 to facilitate extraction.
- The organic layer is isolated, and solvents are removed by distillation.
- The residue is dissolved in isopropanol and treated with optically active carboxylic acids (e.g., (+)-L-tartaric acid) and formic acid in controlled molar equivalents (~0.5–0.6 eq) to resolve enantiomers.
- Crystallization and recrystallization yield the optically pure product with enantiomeric excess (e.e.) exceeding 99.5%.
-
- Typical yields range from 60% to 82%, depending on substituents and reaction conditions.
- Enantiomeric purity is high due to chiral resolution using tartaric acid salts.
Step | Conditions | Yield (%) | e.e. (%) | Notes |
---|---|---|---|---|
Amination with p-cresol | 125 °C, 8 h, methanesulfonic acid | 64–82 | 98–99.5 | p-Cresol acts as solvent and reactant |
Extraction & pH adjustment | Water/toluene, pH ~9.5 | — | — | Facilitates phase separation |
Chiral resolution | Isopropanol, tartaric acid, formic acid | — | >99.5 | Crystallization of tartrate salt |
Variations with Different Phenol Substituents
The method can be adapted by replacing p-cresol with substituted phenols such as p-chlorophenol or p-bromophenol, which affects the yield and stereoselectivity slightly but follows the same general procedure.
- Heating the amine with p-chlorophenol and methanesulfonic acid at 130 °C for 8 hours yields the corresponding chlorinated product with about 65% yield and 98% e.e.
- Similar reaction with p-bromophenol at 150 °C results in 82% yield and 98% e.e.
Hydrolysis and Reduction Steps for Derivative Preparation
For related compounds, hydrolysis of nitrile intermediates with hydrochloric acid at moderate temperature (60 °C) followed by reduction with lithium aluminum hydride in tetrahydrofuran (THF) has been employed to obtain hydroxylated derivatives, which may be precursors or analogs of the target amine.
- Hydrolysis yields about 80% of the carboxylic acid intermediate.
- Subsequent reduction yields the corresponding alcohol derivative at 55% yield.
Summary of Key Reaction Parameters
Parameter | Typical Range / Value | Impact on Reaction |
---|---|---|
Temperature | 120–150 °C | Ensures sufficient energy for amination |
Reaction Time | 6–8 hours | Complete conversion of starting materials |
Acid Catalyst | Methanesulfonic acid (MsOH) | Promotes electrophilic substitution |
Solvent | p-Cresol, toluene, isopropanol | Solvent choice affects solubility and crystallization |
pH Adjustment | ~9.5 | Facilitates extraction and purification |
Chiral Resolution Agents | (+)-L-tartaric acid, formic acid | Achieves high enantiomeric purity |
Yield Range | 60–82% | Dependent on substituents and conditions |
Enantiomeric Excess (e.e.) | >98% to >99.5% | Critical for pharmaceutical applications |
Research Findings and Practical Considerations
- The use of methanesulfonic acid as a catalyst in conjunction with phenolic solvents is effective for forming the propenylamine linkage with high stereoselectivity and yield.
- Chiral resolution using tartaric acid derivatives is a reliable method to obtain enantiomerically pure amines, crucial for biological activity.
- Adjusting pH and solvent systems during workup is essential to maximize product isolation and purity.
- Alternative synthetic routes such as palladium-catalyzed carboamination offer promising stereoselective methodologies but require further adaptation for this specific compound.
- Hydrolysis and reduction steps are useful for preparing hydroxylated or carboxylated intermediates related to the target amine.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.